molecular formula C9H11N B8789134 3-Phenylprop-2-en-1-amine

3-Phenylprop-2-en-1-amine

Cat. No.: B8789134
M. Wt: 133.19 g/mol
InChI Key: RDAFNSMYPSHCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylprop-2-en-1-amine is a chemical compound that features an amino group attached to a styrene molecule. This compound is known for its versatility and is used in various applications, including polymer synthesis and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylprop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of styrene with formaldehyde and ammonia, resulting in the formation of aminomethyl styrene. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, aminomethyl styrene is often produced using large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Phenylprop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield styrene oxides, while substitution reactions can produce a wide range of substituted styrene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of aminomethyl styrene involves its ability to undergo various chemical reactions due to the presence of the amino group. This functional group can interact with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylprop-2-en-1-amine is unique due to its combination of the styrene backbone with an amino group, providing a versatile platform for chemical modifications and applications. Its ability to undergo a wide range of reactions makes it valuable in both research and industrial settings .

Properties

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

3-phenylprop-2-en-1-amine

InChI

InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2

InChI Key

RDAFNSMYPSHCBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-cinnamyl phthalimide (3 mmol) was mixed with 65% hydrazine hydrate (6 mmol, 2 equiv) and MeOH (10 mL), and the mixture was heated at 70° C. for 2 h. After the solvent was removed by a rotary evaporator, the solid residue was treated with 1 N NaOH (30 mL), and the resulting mixture was extracted with EtOAc (4×50 mL) and dried. Evaporation of the solvent under reduced pressure afforded the crude product, which was purified by flash silica gel column chromatography (eluting with 5-20% MeOH in DCM) to give cinnamyl amine. Compound 117 (white solid) was obtained at 30% yield, and compound 119 (off-white solid) was obtained at 80% yield. Identity was confirmed by 1H NMR (400 MHz, CD3OD).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
30%

Synthesis routes and methods II

Procedure details

Aminomethyl styrene resin was prepared from chloromethyl styrene resin (Polumer Laboratories, PL-CMS Resin, 1.0 meq/g) using the procedure of Weinshenker. Weinshenker, N. M.; Shen, C. M.; Wong, J. Y., Organic Synthesis, vol. 56, pp. 95-99. The aminomethyl resin was coupled with N-(Fmoc)glycine using a procedure similar to that described in Example 7. The Fmoc group was removed using a procedure similar to that described in Example 8. This sequence was repeated three times to give the title compound, which has three glycine residues attached to the polystyrene resin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aminomethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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